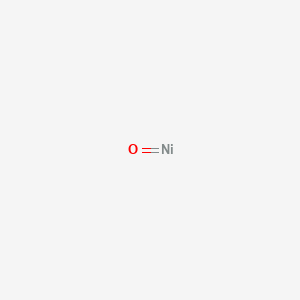

Nickel Monoxide

Description

Properties

Key on ui mechanism of action |

Carcinogenic nickel compounds are known to induce promutagenic DNA lesions such as DNA strand breaks and DNA adducts in cultured mammalian cells. In standard mutation assays, in contrast, they were found to be either inactive or weakly active. In our in vitro mutation studies in a lacI transgenic embryonic fibroblast cell line, nickel subsulfide (Ni3S2) increased mutation frequency up to 4. 5-fold. We subsequently applied the comet assay and transgenic rodent mutation assays to investigate the DNA damaging effect and mutagenic potential of nickel subsulfide in target cells of carcinogenesis. A 2-h in vitro treatment of freshly isolated mouse nasal mucosa and lung cells with nickel subsulfide clearly induced DNA fragmentation in a concentration dependent manner. The strong effect was not seen in the same cell types following inhalative treatment of mice and rats, leading only in the mouse nasal mucosa to high DNA damage. When the same inhalative treatment was applied to lacZ and lacI transgenic mice and rats, the spontaneous mutation frequency of these target genes in the respiratory tissues was not increased. These results support a recently proposed non-genotoxic model of nickel carcinogenesis, which acts through gene silencing via DNA methylation and chromatin condensation. This model may also explain our in vitro mutation data in the lacI transgenic cell line, in which nickel subsulfide increased mutation frequency, but in about one-third of the mutants, molecular analysis did not reveal any DNA sequence change in the coding region of the lacI gene despite of the phenotypic loss of its function. |

|---|---|

CAS No. |

1313-99-1 |

Molecular Formula |

NiO |

Molecular Weight |

74.693 g/mol |

IUPAC Name |

nickel(2+);oxygen(2-) |

InChI |

InChI=1S/Ni.O/q+2;-2 |

InChI Key |

KVAWBJDCAFOHRG-UHFFFAOYSA-N |

impurities |

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur. |

Canonical SMILES |

[O-2].[Ni+2] |

Color/Form |

Green powder Greenish-black cubic crystals Yellow when hot |

density |

6.7 g/cm³ |

melting_point |

1955Â °C |

Other CAS No. |

1313-99-1 34492-97-2 11099-02-8 |

physical_description |

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder Green solid, insoluble in water; [Merck Index] GREEN-TO-BLACK CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Solubility in water, mg/l at 20Â °C: 1.1 (practically insoluble) |

Synonyms |

nickel monoxide nickel oxide nickel(II)oxide |

vapor_pressure |

0 mm Hg at 68 °F (NTP, 1992) |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Nickel Ii Oxide Materials

Thermal Decomposition Techniques

Thermal decomposition represents a straightforward and effective approach for synthesizing nickel(II) oxide (NiO). This method involves heating a suitable nickel precursor, leading to its breakdown and the formation of NiO. The characteristics of the final NiO product, such as particle size and morphology, are influenced by the choice of precursor and the decomposition conditions.

Pyrolysis of Nickel(II) Precursors (Hydroxide, Nitrate (B79036), Carbonate)

The pyrolysis of various nickel(II) compounds, including hydroxide (B78521), nitrate, and carbonate, is a common and successful method for preparing NiO. wikipedia.orgatamanchemicals.comamazon.it This process typically yields a light green powder, characteristic of stoichiometric NiO. wikipedia.orgnanotrun.com

Nickel(II) Hydroxide: Thermal decomposition of nickel(II) hydroxide (Ni(OH)₂) is a well-established route to produce NiO. researchgate.net Heat treatment of Ni(OH)₂ at temperatures up to 700°C results in the formation of NiO nanoparticles. acs.org The decomposition process can be influenced by factors such as the heating rate. researchgate.net

Nickel(II) Nitrate: Nickel(II) nitrate is frequently used as a precursor in various synthesis methods, including spray pyrolysis, to produce NiO nanoparticles. iaea.orgcapes.gov.brajrconline.org The decomposition of nickel nitrate hexahydrate can be achieved through heating. wikipedia.org

Nickel(II) Carbonate: Heating nickel carbonate at elevated temperatures, for instance at 350°C or 1000°C, leads to its decomposition and the formation of nickel oxide. nanotrun.comnanotrun.comresearchgate.net

The table below summarizes the decomposition of these common precursors.

| Precursor | Chemical Formula | Decomposition Product |

| Nickel(II) Hydroxide | Ni(OH)₂ | NiO + H₂O |

| Nickel(II) Nitrate | Ni(NO₃)₂ | NiO + Nitrogen Oxides + O₂ |

| Nickel(II) Carbonate | NiCO₃ | NiO + CO₂ |

Controlled Thermal Decomposition of Coordination Complexes

A refined approach to NiO synthesis involves the controlled thermal decomposition of nickel(II) coordination complexes. This method offers greater control over the final product's properties, such as particle size and morphology, by carefully designing the precursor complex. nanochemres.orgnanochemres.org The organic ligands in the coordination complex are removed during the thermal treatment, leaving behind nanoporous NiO. nih.gov

For instance, metal-cyanide hybrid coordination polymers have been used as precursors. Upon heating in air, the organic components are removed, resulting in the formation of nanoporous NiO. nih.gov The use of different nickel(II) coordination compounds as precursors in methods like sol-gel can lead to diverse morphologies with varying porosity. nanochemres.org Similarly, complexes involving ligands like 2-amino-6-methyl pyrimidine-4-ol and leucine (B10760876) have been synthesized and then thermally decomposed at temperatures around 400-800°C to produce pure NiO nanoparticles. ikm.org.my Another example is the thermal decomposition of [M₂(o-tol)₂(H₂O)₈]Cl₄ (where M = Ni²⁺) at approximately 600°C to yield NiO nanoparticles. icm.edu.pl

Thermal Decomposition of Schiff Base Precursors

Nickel(II) Schiff base complexes are another class of precursors utilized for the synthesis of NiO nanoparticles via thermal decomposition. nanochemres.orgoiccpress.com This method is considered simple, environmentally friendly, and safe. ut.ac.irut.ac.irresearchgate.net The process typically involves heating the Schiff base complex in a furnace at a specific temperature for a set duration. For example, plate-like NiO nanoparticles with an average size between 10-40 nm have been prepared by the thermal decomposition of a nickel(II) Schiff base complex at 450°C. ut.ac.irut.ac.irresearchgate.net

In a typical procedure, the nickel(II) Schiff base precursor is first synthesized, often through a solvent-free solid-state grinding method. ut.ac.irut.ac.ir This precursor is then annealed in a furnace. For example, heating at 450°C for 3 hours in air has been shown to produce pure, crystalline NiO nanoparticles. ut.ac.ir The morphology and size of the resulting NiO can be influenced by the specific Schiff base ligand used. oiccpress.com

Impact of Temperature and Oxygen Partial Pressure on Stoichiometry

The stoichiometry of nickel oxide (Ni:O ratio) is significantly influenced by both temperature and the partial pressure of oxygen during its synthesis. nanotrun.comnanotrun.com Stoichiometric NiO is typically green, while non-stoichiometric NiO, which is nickel-deficient, appears black. nanotrun.comnanotrun.com

Heating nickel powder in the presence of oxygen at temperatures above 400°C produces NiO. wikipedia.orgnanotrun.com The resulting powder can range from grey to black, indicating non-stoichiometry. wikipedia.org The formation of higher-valent nickel oxides, such as Ni₂O₃, can occur in oxygen-rich environments, leading to a higher Ni³⁺/Ni²⁺ ratio as the oxygen concentration increases. rsc.org

Studies on lanthanide nickelates (Ln₂NiO₄₊δ) have shown that these materials remain over-stoichiometric in oxygen up to 1000°C in air. osti.gov However, at very low oxygen partial pressures (e.g., 10⁻⁴ atm) and high temperatures, some decomposition can occur. osti.gov The volatilization of nickel during high-temperature processes can also be affected by oxygen partial pressure, with higher pressures leading to decreased volatilization. mdpi.com Annealing NiO films in air at high temperatures can change the Ni/O ratio, whereas annealing in an inert atmosphere like argon can reduce the oxide to metallic nickel. researchgate.net

Wet Chemical Synthesis Routes

Wet chemical synthesis methods offer versatile and low-cost alternatives for producing nickel(II) oxide materials with controlled properties. These solution-based routes allow for high purity and uniform products. niscpr.res.in

Sol-Gel Methodologies

The sol-gel method is a widely employed wet chemical technique for synthesizing NiO nanoparticles. niscpr.res.inmdpi.comui.ac.idaip.org This process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. sciencescholar.us Advantages of the sol-gel method include the high chemical reactivity of precursors in the solution phase, the ability to control chemical composition, and the synthesis of uniform compounds with high production efficiency. mdpi.com

The synthesis typically starts with a nickel precursor, such as nickel nitrate hexahydrate, nickel acetate (B1210297) tetrahydrate, or nickel chloride hexahydrate, dissolved in a solvent like ethanol (B145695) or water. niscpr.res.inui.ac.idresearchgate.net A gelling or precipitation agent, such as sodium hydroxide or citric acid, is then added to form a gel. niscpr.res.inui.ac.idorientjchem.org This gel is subsequently dried and calcined at elevated temperatures to yield NiO nanoparticles. mdpi.comorientjchem.org The choice of precursor and solvent can influence the morphology and size of the resulting NiO nanocrystals. ui.ac.idmdpi.com For instance, using nickel sulfate (B86663) hexahydrate as a precursor has been found to produce smaller particle sizes compared to nickel nitrate or acetate. ui.ac.id

The process can be modified by using additives like gelatin or polyethylene (B3416737) glycol (PEG) to influence the final product's characteristics. mdpi.commdpi.com For example, a PEG-assisted sol-gel process can result in a more compact and uniform NiO layer. mdpi.com

The table below outlines a typical sol-gel process for NiO synthesis.

| Step | Description | Example Reagents |

| 1. Sol Preparation | Dissolving a nickel precursor in a solvent. | Nickel nitrate hexahydrate in deionized water. mdpi.com |

| 2. Gelation | Adding a gelling agent to form a gel-like product. | Gelatin solution. mdpi.com |

| 3. Aging | Allowing the gel to age, often with heating and stirring. | Heating at 80°C for 15 hours. mdpi.com |

| 4. Drying | Removing the solvent from the gel. | Drying at 110°C for 24 hours. orientjchem.org |

| 5. Calcination | Heating the dried gel at high temperatures to form NiO. | Calcination at 450°C for 3 hours. mdpi.com |

Co-precipitation Techniques

Co-precipitation is a widely utilized and cost-effective method for synthesizing nickel(II) oxide (NiO) nanoparticles. journalijar.comscispace.com This "bottom-up" approach involves the simultaneous precipitation of a nickel salt precursor and a precipitating agent from a solution. The resulting precipitate, typically nickel hydroxide (Ni(OH)₂) or another precursor, is then subjected to a calcination process to yield NiO. researchgate.netnih.gov

The synthesis process generally begins with a nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or nickel chloride hexahydrate (NiCl₂·6H₂O), dissolved in a solvent, often deionized water. worldscientific.comijnrd.org A precipitating agent, commonly a base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to the solution. nih.govworldscientific.com This raises the pH, leading to the formation of a nickel-containing precipitate. nih.govresearchgate.net The characteristics of the final NiO nanoparticles, including their size and morphology, are influenced by several factors during the co-precipitation process, such as the pH of the solution, reaction temperature, and the specific precursors used. scispace.com

For instance, one study synthesized NiO sub-micro rods using a two-step method starting with the co-precipitation of nickel(II) nitrate with ammonium oxalate (B1200264) to form a nickel(II) oxalate precursor. This precursor was then calcined to produce the final NiO product. researchgate.net The morphology of the resulting NiO was found to be uniform rod-like crystals. researchgate.net Another study demonstrated that adjusting the pH during co-precipitation significantly impacts the resulting nanoparticle structure, with a pH of 6 leading to nanorods and a pH of 12 producing spherical nanoparticles. scispace.com

The co-precipitation method is valued for its simplicity and scalability. journalijar.comscispace.com However, agglomeration of the nanoparticles can be a challenge, which can be addressed through modifications to the traditional synthesis route. scispace.com

Table 1: Influence of pH on NiO Nanoparticle Characteristics in Co-precipitation

| pH | Average Particle Size | Morphology |

| 6 | 8.5 nm | Nano rods |

| 12 | Larger than at pH 6 | Spherical |

Data sourced from a study investigating the effect of pH on NiO nanoparticles synthesized via co-precipitation. scispace.com

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanomaterials, including nickel(II) oxide, within a sealed vessel, known as an autoclave, under controlled temperature and pressure. mdpi.comnanochemres.org The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. mdpi.com These methods offer excellent control over the size, shape, and crystallinity of the resulting nanoparticles. mdpi.com

In a typical hydrothermal synthesis of NiO, an aqueous solution of a nickel precursor, such as nickel chloride (NiCl₂) or nickel nitrate (Ni(NO₃)₂), is mixed with a precipitating agent or a structure-directing agent in an autoclave. mdpi.com The autoclave is then heated to a specific temperature for a set duration, allowing for the crystallization of nickel hydroxide (Ni(OH)₂) or other intermediate phases. mdpi.com Subsequent calcination of this intermediate product yields NiO nanoparticles. mdpi.com The reaction conditions, including temperature, time, and the concentration of reactants, play a crucial role in determining the morphology of the final product. mdpi.commdpi.com For example, different morphologies such as microspheres, sheet clusters, and nanodiscs have been achieved by varying the solvent and stabilizers used in the solvothermal process. mdpi.com

One study detailed the hydrothermal synthesis of NiO in the presence of triethanolamine, which influenced the formation of different nickel hydroxide precursors (α- and β-Ni(OH)₂). mdpi.com Another investigation employed a solvothermal method using nickel nitrate, citric acid, and ethylene (B1197577) glycol, followed by heat treatment, to produce spherical NiO nanoparticles with dimensions ranging from 85-95 nm. ijcrt.org The use of different solvents like methanol (B129727) or dimethylformamide (DMF) in solvothermal synthesis has been shown to produce spherical NiO particles. mdpi.com

These methods are advantageous for producing well-defined, crystalline nanoparticles with high purity. nanochemres.orgnih.gov The ability to tune the particle morphology by adjusting synthesis parameters makes hydrothermal and solvothermal techniques particularly valuable for creating materials with specific properties for various applications. mdpi.commdpi.com

Chemical Precipitation with Surfactants

Chemical precipitation is a common and straightforward method for synthesizing nickel(II) oxide (NiO) nanoparticles. kashanu.ac.irsadrn.com This technique can be enhanced by the use of surfactants, which act as capping or structure-directing agents to control the particle size, prevent agglomeration, and influence the morphology of the resulting nanoparticles. kashanu.ac.irijcmas.com

The process typically involves dissolving a nickel salt, like nickel(II) nitrate hexahydrate, in a solution containing a surfactant. sadrn.comrroij.com A precipitating agent, such as sodium hydroxide, is then added to induce the formation of a nickel-containing precursor, often nickel hydroxide. sadrn.com The surfactant molecules adsorb onto the surface of the forming nanoparticles, sterically or electrostatically hindering their growth and aggregation. kashanu.ac.irijcmas.com The precursor is then typically calcined at an elevated temperature to obtain the final NiO nanoparticles. kashanu.ac.ir

A variety of surfactants can be employed, including anionic, cationic, and non-ionic types. For instance, studies have utilized sodium dodecyl sulfate (SDS) as an anionic surfactant, cetyltrimethylammonium bromide (CTAB) as a cationic surfactant, and Triton X-100 as a non-ionic surfactant. kashanu.ac.irrroij.com The choice of surfactant has a significant impact on the final product. One study found that the use of ionic surfactants (SLES and CTAB) resulted in smaller NiO nanoparticles compared to the non-ionic surfactant Triton X-100. rroij.com Another investigation compared the effects of polymeric surfactants, polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), with the cationic surfactant CTAB, concluding that PEG and PVP were more effective in reducing particle size and agglomeration. sadrn.com

The concentration of the surfactant is also a critical parameter. It is often desired to have a surfactant concentration above its critical micelle concentration, where the surfactant molecules form micelles that can act as soft templates for nanoparticle formation. ias.ac.in This surfactant-assisted chemical precipitation method offers a simple, low-cost, and effective route to produce NiO nanoparticles with controlled characteristics. kashanu.ac.irsadrn.com

Table 2: Effect of Different Surfactants on NiO Nanoparticle Size

| Surfactant Used | Type | Resulting Average Nanoparticle Size |

| Sodium Laureth Sulfate (SLES) | Anionic | Smaller particle size |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Smaller particle size |

| Triton X-100 | Non-ionic | Larger particle size |

| Polyethylene Glycol (PEG) | Polymeric | Effective size reduction |

| Polyvinylpyrrolidone (PVP) | Polymeric | Effective size reduction |

Data compiled from studies on surfactant-assisted chemical precipitation of NiO. sadrn.comrroij.com

Low-Pressure Spray Pyrolysis

Low-pressure spray pyrolysis is a technique used for the synthesis of metal oxide particles, including nickel(II) oxide (NiO), by thermally decomposing an aerosol of a precursor solution. ijnnonline.netscilit.com This method allows for control over the size and morphology of the resulting particles. ijnnonline.net

In this process, a precursor solution, typically containing a nickel salt such as nickel nitrate, is atomized into fine droplets. diva-portal.orgscirp.org This aerosol is then carried by a gas into a heated reaction zone maintained at a low pressure. Inside the reactor, the solvent evaporates, and the precursor salt undergoes thermal decomposition to form NiO particles. The characteristics of the final product are influenced by parameters such as the precursor solution concentration, reaction temperature, and pressure within the system. ijnnonline.net

Research has shown that spray pyrolysis can be used to produce NiO thin films. diva-portal.orgscirp.org One study utilized an aqueous solution of nickel nitrate to deposit NiO films onto glass substrates at a temperature of 450°C. diva-portal.org Another investigation used the same precursor to deposit films at a slightly lower temperature of 390°C ± 10°C. scirp.org The resulting films were found to be polycrystalline with a cubic crystal structure. diva-portal.orgscirp.org

The spray pyrolysis technique, including its low-pressure variant, is considered a simple and cost-effective method for producing thin films and powders. sapub.orgmdpi.com It offers the advantage of being suitable for large-area deposition, making it a viable option for industrial-scale production. scirp.org

Physical Vapor Deposition (PVD) Methods for Thin Films

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films. In PVD, a solid material is vaporized in a vacuum environment and then deposited on a substrate as a thin film. This technique is widely used for the fabrication of high-quality metal oxide films, including nickel(II) oxide (NiO).

Sputtering (DC, RF Magnetron Sputtering)

Sputtering is a prominent Physical Vapor Deposition (PVD) technique for depositing high-quality Nickel(II) Oxide (NiO) thin films. aip.org This method involves bombarding a target material (either metallic nickel or a ceramic NiO target) with energetic ions, typically from an inert gas like argon, which causes atoms from the target to be ejected or "sputtered." aip.orgijream.org These ejected atoms then travel through a vacuum chamber and deposit onto a substrate, forming a thin film. Magnetron sputtering, a common variant, uses magnetic fields to confine the plasma close to the target, increasing the ionization efficiency and deposition rate. Sputtering can be performed using either a direct current (DC) or a radio-frequency (RF) power source.

DC Magnetron Sputtering: This technique is often used for depositing conductive materials. For NiO film deposition, a metallic nickel target is typically sputtered in a reactive atmosphere containing a mixture of argon and oxygen. ijream.orgworldscientific.com The oxygen partial pressure is a critical parameter that significantly influences the stoichiometry and physical properties of the resulting NiO film. ijream.org Studies have shown that as the oxygen partial pressure increases, the deposition rate may decrease due to the oxidation of the target surface. ijream.org The structural properties of the films are also affected, with films transitioning from a mixture of Ni and NiO at low oxygen pressures to stoichiometric, polycrystalline NiO at higher oxygen pressures. ijream.org The thickness of the film can also influence its crystalline orientation. worldscientific.com

RF Magnetron Sputtering: RF sputtering is suitable for depositing both conductive and insulating materials, making it ideal for sputtering directly from a ceramic NiO target. aip.orgcsmantech.org This method avoids the complexities of reactive sputtering from a metallic target. The properties of the deposited NiO films are highly dependent on process parameters such as RF power, sputtering pressure, and the composition of the sputtering gas. aip.orgpwr.edu.pl For instance, increasing the RF power has been shown to enhance the crystallinity of NiO films. aip.org Sputtering in a pure oxygen atmosphere at near-room temperature can produce low-resistivity p-type NiO films. csmantech.org The substrate temperature and oxygen content during deposition are key factors that control the electrical and optical properties of the films. aip.orgresearchgate.net

Table 3: Comparison of Sputtering Techniques for NiO Thin Film Deposition

| Feature | DC Magnetron Sputtering | RF Magnetron Sputtering |

| Target Material | Typically metallic Nickel (in Ar/O₂ mixture) | Ceramic NiO or metallic Nickel |

| Primary Control Parameter | Oxygen partial pressure ijream.org | RF power, gas pressure aip.orgpwr.edu.pl |

| Advantages | High deposition rates for metals | Can deposit from insulating targets |

| Typical Film Properties | Polycrystalline, properties tunable by O₂ pressure ijream.org | Can produce low-resistivity p-type films csmantech.org |

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to synthesize high-quality Nickel(II) oxide (NiO) thin films. The process involves focusing a high-power pulsed laser beam onto a NiO or pure nickel target within a vacuum chamber. researchgate.netaip.org The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate, forming a thin film. researchgate.netaip.org

Key parameters influencing the final properties of the NiO film include the laser source (e.g., KrF, ArF excimer laser, or Nd:YAG), laser fluence, background gas (typically oxygen) pressure, and substrate temperature. researchgate.netlbl.govchinesechemsoc.org The crystallinity, surface morphology, and stoichiometry of the films are highly dependent on these conditions. lbl.govresearchgate.net For instance, using an ArF* excimer laser (λ=193nm) to ablate Ni targets in an oxygen atmosphere, researchers have grown transparent NiO thin films. researchgate.net The substrate temperature can be varied, often within the 200–400 °C range, or even up to 900°C, to control crystallinity. researchgate.netaip.org Interestingly, while crystallinity was found to increase with temperature up to 500°C, layers deposited at higher temperatures like 700 and 900 °C were found to be amorphous. aip.org The oxygen pressure during deposition is critical for controlling the stoichiometry of the NiO film; non-stoichiometry (x < 1 in NiOₓ) tends to increase as the oxygen pressure is decreased. researchgate.net

Films produced by PLD can exhibit high transparency (over 85% in the visible region) and a controllable optical band gap, which tends to decrease with increasing substrate temperature. uotechnology.edu.iq The grain size of the deposited films also generally increases with the substrate temperature. uotechnology.edu.iq The technique has been successfully used to fabricate NiO nanoparticles, with studies showing that particle size is influenced by the number of laser pulses and ambient gas pressure. hanrimwon.com

| Parameter | Value/Range | Effect on NiO Film | Source |

| Laser Type | KrF, ArF Excimer, Nd:YAG | Influences ablation process | researchgate.netaip.orghanrimwon.com |

| Substrate Temp. | Room Temp. - 900 °C | Affects crystallinity, grain size, band gap | researchgate.netaip.orguotechnology.edu.iq |

| O₂ Pressure | ≤ 10⁻¹ mbar | Controls stoichiometry (Ni/O ratio) | researchgate.net |

| Target | NiO or pure Ni | Source material for the film | researchgate.netaip.org |

| Optical Transmittance | >85% (visible) | High transparency achievable | uotechnology.edu.iq |

Electron Beam Evaporation

Electron Beam Evaporation is another physical vapor deposition method utilized for producing NiO thin films. In this technique, an electron beam is accelerated in a vacuum and directed onto a source material, such as NiO pellets or pure nickel metal. mdpi.comarcjournals.orgaip.org The focused energy heats and evaporates the source material, which then condenses on a substrate. mdpi.comarcjournals.org For the synthesis of nickel oxide, this process is often performed reactively, where a controlled flow of oxygen is introduced into the deposition chamber to ensure the formation of stoichiometric NiO. mdpi.compreprints.orgrsc.org

The properties of the resulting NiO films are strongly influenced by deposition parameters such as substrate temperature, oxygen partial pressure, and deposition rate. mdpi.comarcjournals.orgaip.org Substrate temperatures are typically controlled, for example at 200 °C, to optimize the film for specific applications like hole transport layers in photovoltaics. mdpi.compreprints.org The oxygen flow rate is a critical parameter that affects not only the stoichiometry but also the morphological and optical features of the films. mdpi.compreprints.org Higher oxygen flow rates and the use of plasma assistance can lead to more stoichiometric NiO films. aip.org

Films produced by this method can be compact, uniform, and free of pinholes, with high optical transmittance exceeding 80% in the visible spectrum. mdpi.compreprints.org The electrical properties are also tunable; for instance, the electrical resistivity of NiO films has been shown to decrease significantly (from 121.8 to 0.074 Ωcm) as the substrate temperature is increased from 303 K to 723 K. arcjournals.org This is attributed to an increase in carrier concentration. arcjournals.org Similarly, the optical band gap can be tuned by varying the substrate temperature, with values increasing from 3.62 to 3.87 eV with higher temperatures. arcjournals.org

| Parameter | Value/Range | Effect on NiO Film | Source |

| Substrate Temp. | 303 K - 723 K | Affects resistivity, band gap, grain size | arcjournals.org |

| O₂ Pressure | ~2 x 10⁻⁴ Torr | Influences stoichiometry, morphology | mdpi.com |

| Deposition Rate | ~1 Å/s | Slower rates can yield smoother surfaces | mdpi.compreprints.org |

| Optical Transmittance | >80% (visible) | High transparency | mdpi.compreprints.org |

| Electrical Resistivity | 0.074 - 121.8 Ωcm | Decreases with higher substrate temperature | arcjournals.org |

| Optical Band Gap | 3.62 - 3.87 eV | Increases with higher substrate temperature | arcjournals.org |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique based on sequential, self-limiting surface chemical reactions. For NiO synthesis, the process involves exposing a substrate to alternating pulses of a nickel precursor and an oxygen-containing co-reactant (like water, ozone, or oxygen plasma), separated by inert gas purges. researchgate.netmdpi.com This cycle-based approach allows for exceptional control over film thickness at the sub-nanometer level, resulting in highly conformal and uniform films. confex.com

A variety of nickel precursors have been used for NiO ALD, including bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) (Ni(thd)₂), bis(cyclopentadienyl)nickel (Ni(Cp)₂), and its derivatives like Ni(MeCp)₂ and Ni(EtCp)₂. researchgate.netmdpi.comrsc.orgmdpi.com The choice of precursor and co-reactant is crucial as it dictates the deposition temperature range, known as the "ALD window," and the film's purity. researchgate.netmdpi.com For example, using the Ni(thd)₂/H₂O combination, a self-limiting growth process is observed at temperatures up to 275 °C. researchgate.net Above this temperature, the precursor begins to decompose thermally. researchgate.net A newer process using a (methylcyclopentadienyl)(cyclopentadienyl)nickel (NiCp(MeCp)) precursor with ozone (O₃) as the oxygen source has demonstrated a broad ALD window of 150–250 °C with a consistent growth rate of 0.39 Å per cycle. mdpi.com Another high-growth-rate process (~2.0 Å/cycle) was achieved using a nickel(II) diketonate–diamine complex with ozone. cornell.edu

The quality of ALD-grown NiO films is high, often exhibiting a polycrystalline cubic phase with minimal carbon contamination and low surface roughness. mdpi.comcornell.edu However, many ALD processes for NiO are limited by low growth rates (often less than 1.0 Å/cycle). confex.com Post-deposition annealing can be used to improve properties like crystallinity and conductivity. rsc.orgaip.org

| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Film Properties | Source |

| Ni(thd)₂ | H₂O | up to 275 | 0.017 - 0.025 | Polycrystalline, 1-2% carbon impurity | researchgate.net |

| NiCp(MeCp) | O₃ | 150 - 250 | 0.39 | Polycrystalline cubic phase, minimal carbon | mdpi.com |

| Ni(MeCp)₂ | O₂ plasma | 50 - 300 | 0.32 | Uniform, pinhole-free | rsc.org |

| Ni(acac)₂(TMEDA) | O₃ | 200 - 275 | ~2.0 | High purity, low surface roughness | cornell.edu |

| Ni(Cp)₂ | O₂ plasma | 200 - 300 | 0.011 - 0.012 | Stoichiometric, high density | mdpi.com |

Reactive Advanced Gas Deposition (AGD)

Reactive Advanced Gas Deposition (AGD) is a distinct technique for producing nanocrystalline-nanoporous thin films. A key feature of AGD is the separation between the synthesis of individual nanoparticles and their subsequent assembly into a film. diva-portal.orgresearchgate.net The process begins with the thermal evaporation of a metal (in this case, nickel pellets) in a controlled atmosphere. diva-portal.org The evaporated metal atoms are then oxidized in a laminar gas flow containing a reactive gas (oxygen) and an inert carrier gas (like helium). diva-portal.org The resulting NiO nanoparticles are transported by the gas stream into a deposition chamber where they land on a substrate, forming a consolidated, porous film. diva-portal.org

This method produces films with a face-centered cubic NiO structure and a clear nanoparticulate composition. diva-portal.orgresearchgate.net The use of helium as a carrier gas is known to yield particularly small nanoparticles. diva-portal.org The resulting films are characterized by their high porosity, a feature that can be analyzed using nitrogen adsorption isotherms (Brunauer-Emmett-Teller method). researchgate.net Post-deposition annealing can be performed to crystallize the nanoparticles while preserving their nanoparticle morphology, which is important for applications like gas sensing. scispace.com The AGD technique has been used to create NiO films for sensing various gases, including formaldehyde (B43269) and ethanol. diva-portal.org

Novel and Emerging Synthesis Approaches

Laser-Liquid-Solid Interaction for Particle Synthesis

Laser-Liquid-Solid Interaction, more commonly known as Pulsed Laser Ablation in Liquids (PLAL), is an emerging top-down method for synthesizing nanoparticles. utm.mydovepress.com In this process, a high-power laser is focused on a solid target (e.g., pure nickel) submerged in a liquid medium (e.g., deionized water, ethanol). mdpi.comuminho.pt The laser ablation of the target creates a high-temperature, high-pressure plasma plume. The rapid quenching of this plume by the surrounding liquid leads to the nucleation and growth of nanoparticles. mdpi.com

The properties of the synthesized Ni/NiO nanoparticles, such as their size distribution and composition (often a Ni-NiO core-shell structure), are influenced by the laser parameters (like beam power) and the choice of liquid. mdpi.comuminho.pt For instance, research has shown a direct correlation between laser beam power and the resulting nanoparticle size distribution; higher power values tend to produce smaller size distributions. mdpi.com The liquid medium also plays a critical role, with studies showing that ablation in ethanol and isopropanol (B130326) can produce extremely small nanoparticles (average size below 5 nm) compared to ablation in water. uminho.pt This method is valued for being a "green" synthesis route as it avoids the use of chemical precursors.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for producing NiO nanostructures. This technique utilizes microwave radiation to heat the reaction mixture, which typically consists of a nickel salt precursor (e.g., nickel nitrate) in a solvent. doi.orgworldscientific.com The rapid and uniform heating provided by microwaves can significantly reduce synthesis time and provide precise control over the morphology and particle size of the resulting material. doi.orgmdpi.comscilit.com

This method is often combined with other chemical routes like sol-gel or homogeneous precipitation. doi.orgnih.gov Key parameters that can be tuned to control the final product's properties include the pH of the reaction solution, microwave power, and irradiation time. doi.orgmdpi.com For example, in a sol-gel synthesis, adjusting the pH was found to be a critical factor; NiO nanoparticles synthesized at a pH of 8 exhibited superior crystallinity and a uniform, spherical morphology with an average size of 3 nm. doi.org Microwave synthesis can produce various morphologies, from flake-like structures to hierarchical porous spheres, by controlling the heating conditions. nih.gov The unique morphologies and high surface area of microwave-synthesized NiO lead to enhanced properties, such as improved charge storage and electrochemical stability, making them suitable for applications like supercapacitors. nih.govcolab.ws

| Synthesis Method | Key Parameters | Resulting Morphology | Particle/Crystallite Size | Source |

| Sol-Gel with Microwave | pH (8-12) | Spherical, some agglomeration | ~3 nm | doi.org |

| Homogeneous Precipitation | Microwave vs. Reflux | Hierarchical porous spheres | N/A | nih.gov |

| Precipitation with Microwave | Microwave irradiation | Nano-powder | ~30 nm | worldscientific.com |

| Leaf Extract-Assisted | Microwave, no calcination | Crystalline nanoparticles | 15-16 nm | mdpi.comnih.govresearchgate.net |

Anodic Arc Plasma Method

The anodic arc plasma method is a physical synthesis technique utilized for producing Nickel(II) oxide (NiO) nanoparticles. capes.gov.brresearchgate.net In this process, an arc is ignited between a nickel anode and a nozzle, operating under a mixture of oxygen and argon gas. researchgate.net This high-energy plasma environment causes the nickel electrode to evaporate. The subsequent condensation of the nickel vapor in the controlled gas atmosphere leads to the formation of NiO nanoparticles. researchgate.net

Research has demonstrated the successful preparation of spherical, well-dispersed NiO nanoparticles using this method. capes.gov.brresearchgate.net The resulting nanoparticles typically exhibit a high degree of purity and a narrow size distribution. researchgate.net Characterization through various analytical techniques is crucial to confirm the properties of the synthesized materials.

A study successfully prepared NiO nanoparticles with an average particle size of approximately 25 nm, with the particle size distribution ranging from 15 to 45 nm. capes.gov.brresearchgate.net The synthesized particles were confirmed to have a face-centered cubic (fcc) crystal structure. researchgate.net

Table 1: Characteristics of NiO Nanoparticles Synthesized by Anodic Arc Plasma Method

| Parameter | Finding | References |

|---|---|---|

| Average Particle Size | ~25 nm | capes.gov.brresearchgate.net |

| Particle Size Range | 15 - 45 nm | capes.gov.brresearchgate.net |

| Morphology | Spherical | capes.gov.brresearchgate.net |

| Crystal Structure | Body-Centered Cubic (bcc) | capes.gov.br |

| Specific Surface Area | 33 m²/g | capes.gov.brresearchgate.net |

This table summarizes key findings from research on NiO nanoparticles synthesized using the anodic arc plasma method.

Self-Propagating Low Temperature Combustion Synthesis

Self-propagating low-temperature combustion (SPLC) is a versatile and rapid method for synthesizing NiO nanoparticles. materialsciencejournal.orgupdatepublishing.com This technique involves a redox reaction between a nickel salt, typically a precursor like nickel oxalate, and a fuel, such as polyethylene glycol (PEG) or glycine. materialsciencejournal.orgmaterialsciencejournal.orgijsrst.com

The process begins by mixing the nickel precursor with the fuel. materialsciencejournal.org The mixture is then ignited in a combustion chamber. materialsciencejournal.orgmaterialsciencejournal.org The ignition initiates a self-sustaining and fast-moving combustion wave that propagates through the material, converting the precursors into the final oxide product. materialsciencejournal.orgmaterialsciencejournal.org The reaction, which can be completed in as little as 15 minutes, initially burns with an oxidizing flame that transitions to a reducing flame, leaving behind the NiO residue. materialsciencejournal.orgmaterialsciencejournal.org This method is noted for being an effective pathway for producing high-quality, high-surface-area NiO nanopowder on a large scale. materialsciencejournal.orgupdatepublishing.com

Research findings indicate that NiO nanoparticles produced via this route have crystallite sizes in the range of 20 to 40 nm. updatepublishing.comresearchgate.net The use of polyethylene glycol as a fuel has been highlighted as an economical choice that yields promising results. materialsciencejournal.orgmaterialsciencejournal.org

Table 2: Materials and Results of Self-Propagating Low Temperature Combustion Synthesis of NiO

| Component | Material/Parameter | Result/Observation | References |

|---|---|---|---|

| Precursor | Nickel Oxalate | Converted to NiO | materialsciencejournal.orgupdatepublishing.commaterialsciencejournal.org |

| Fuel | Polyethylene Glycol (MW 6,000) | Promising and economic results | materialsciencejournal.orgupdatepublishing.commaterialsciencejournal.org |

| Reaction Type | Self-propagating combustion | Fast, auto-catalytic ignition | materialsciencejournal.orgmaterialsciencejournal.org |

| Product | Nickel(II) oxide (NiO) | High surface area residue | materialsciencejournal.orgupdatepublishing.com |

| Yield | ~30-35% of metal oxalate | - | materialsciencejournal.org |

| Particle Size | 20 - 40 nm | Nanocrystalline powder | updatepublishing.comresearchgate.net |

This table outlines the typical materials and outcomes of the SPLC method for NiO nanoparticle synthesis.

Green Synthesis Protocols for Nickel(II) Oxide Nanoparticles

Green synthesis represents a collection of eco-friendly, cost-effective, and sustainable strategies for producing nanoparticles. nih.govoiccpress.com These methods utilize biological entities like plants and microorganisms or their extracts, which provide natural reducing and stabilizing agents, thereby avoiding the use of toxic chemicals. nih.govnih.gov This approach is gaining significant attention as it offers a simple, non-toxic, and facile alternative to conventional physical and chemical synthesis methods. nih.gov

Utilization of Plant Extracts as Reducing Agents

A prominent green synthesis approach involves using aqueous extracts from various parts of plants, such as leaves and roots, to produce NiO nanoparticles. scielo.org.zamdpi.com The phytochemicals present in these extracts—including polyphenols, flavonoids, alkaloids, terpenoids, and amino acids—act as effective reducing and capping agents. nih.govscielo.org.zamdpi.com These biomolecules reduce the nickel salt precursor (e.g., nickel nitrate) to nickel, which is then oxidized to form NiO nanoparticles. scielo.org.za

The process typically involves mixing an aqueous solution of a nickel salt with the plant extract and heating the mixture. scielo.org.zamdpi.com A color change in the solution often indicates the formation of the nanoparticles. scielo.org.za This plant-mediated method is advantageous due to its simplicity, low cost, and reduced reaction times. scielo.org.za

Table 3: Examples of Plant Extracts Used in Green Synthesis of NiO Nanoparticles

| Plant Source | Part Used | Precursor | Resulting Particle Size | References |

|---|---|---|---|---|

| Populus ciliata | Leaves | Nickel Nitrate | - | scielo.org.za |

| Salvadora persica | Root | Nickel(II) nitrate hexahydrate | 18.20 - 45.12 nm | mdpi.com |

| Syzygium aromaticum (Clove) | - | Nickel Nitrate | ~39.7 nm | researchgate.net |

| Phytolacca dodecandra | Leaf | Nickel(II) nitrate hexahydrate | - | acs.org |

| Berberis balochistanica | Stem | Nickel Nitrate | ~31.44 nm | mdpi.com |

| Allium sativum (Garlic) | - | Nickel(II) nitrate hexahydrate | - | kashanu.ac.irkashanu.ac.ir |

This table showcases a variety of plant extracts that have been successfully used to synthesize NiO nanoparticles.

Biosynthesis via Microorganisms (Bacteria, Fungi, Algae, Yeasts)

Microorganisms are another cornerstone of green synthesis, serving as bio-factories for the production of NiO nanoparticles. nih.gov Various microbes, including bacteria, fungi, algae, and yeasts, have been successfully employed for this purpose. nih.gov These organisms possess enzymes, proteins, and other biomolecules that can effectively reduce metal ions and stabilize the resulting nanoparticles, acting as both reducing and capping agents. nih.gov

For instance, bacterial strains such as Mycobacterium sp. and Shewanella sp. have been reported to fabricate NiO nanoparticles extracellularly. nih.govmdpi.com Similarly, the cell-free extract of the green macroalgae Spirogyra sp. has been used to convert nickel nitrate into NiO nanoparticles with a crystallite size of about 27.7 nm. rsc.org The use of microorganisms is considered a potential alternative to chemical and physical methods due to its economical and environmentally benign nature. mdpi.com

Eco-friendly and Sustainable Synthesis Strategies

Eco-friendly and sustainable synthesis strategies prioritize the reduction or elimination of hazardous substances and energy-intensive procedures. mdpi.comkashanu.ac.ir Green synthesis of NiO nanoparticles using plant extracts and microorganisms perfectly aligns with these principles. oiccpress.comnih.gov By harnessing natural biomolecules as reducing, capping, and stabilizing agents, these methods avoid the environmental and health issues associated with conventional chemical synthesis routes. nih.govnih.gov

These biological methods are not only environmentally friendly but also offer advantages such as cost-effectiveness, simplicity, and the potential for large-scale production. nih.govscielo.org.za The resulting nanoparticles are often more biocompatible due to the natural capping agents on their surface, making them suitable for various applications. nih.govnih.gov The use of readily available resources like plant waste or common microorganisms further enhances the sustainability of these synthesis protocols. nih.gov

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Nickel(II) oxide | 14805 |

| Nickel(II) nitrate | 14825 |

| Nickel(II) nitrate hexahydrate | 61556 |

| Nickel sulfate | 24586 |

| Oxalic acid | 971 |

| Acetone | 180 |

| Polyethylene glycol | 174 |

| Glycine | 750 |

| Argon | 23968 |

| Oxygen | 977 |

| Nickel oxalate | 11313 |

| Water | 962 |

| Palmitic acid | 985 |

| Stearic acid | 5281 |

| Chloroform | 6212 |

| Carbon dioxide | 280 |

| Ethanol | 702 |

| Ammonia (B1221849) | 222 |

| Copper(II) nitrate trihydrate | 61559 |

Electronic Structure and Theoretical Investigations of Nickel Ii Oxide

Computational Approaches to Electronic Structure

A variety of computational methods have been employed to unravel the complexities of NiO's electronic structure. These methods differ in their fundamental assumptions and computational cost, each providing unique insights while also facing specific challenges, particularly in describing the strong correlation effects inherent to this material.

Density Functional Theory (DFT) is a widely used method in materials science for its balance of computational cost and accuracy. However, standard approximations within DFT, such as the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs) like the Perdew–Burke–Enzerhof (PBE) functional, famously fail to describe the electronic structure of strongly correlated systems like NiO. rsc.orgtandfonline.comaip.org These functionals often incorrectly predict NiO to have a metallic ground state, failing to capture its insulating nature. tandfonline.comnih.gov

This failure is a direct consequence of the inability of standard DFT functionals to adequately account for the strong on-site Coulomb repulsion between the d-electrons on the nickel atoms. rsc.orgresearchgate.net To overcome this limitation, empirical corrections are often introduced. The most common approaches include:

DFT+U: This method adds a Hubbard-like 'U' term to the DFT Hamiltonian, which explicitly accounts for the on-site Coulomb interaction for localized d- or f-electrons. researchgate.net By applying an appropriate 'U' value, a bandgap can be opened, bringing the theoretical description more in line with experimental observations.

Hybrid Functionals: These functionals incorporate a fraction of exact exchange from Hartree-Fock theory into the exchange-correlation functional. tandfonline.comnih.gov Studies have shown that adding a certain percentage of exact exchange can open a bandgap in NiO. For instance, achieving an experimental bandgap range of 3.7–4.3 eV requires about 20%–25% exact exchange for the r2SCAN functional and 30%–35% for the PBE functional. tandfonline.comnih.gov

While these corrections improve the description of the bandgap, the choice of the 'U' parameter or the fraction of exact exchange is often empirical, and a single value may not accurately reproduce all properties of the material. mdpi.com

Hartree-Fock (HF) theory, which treats electron exchange exactly but neglects electron correlation, also fails to provide a qualitatively correct description of NiO's electronic structure. rsc.orgrsc.org Like standard DFT, HF theory is a one-electron approximation and cannot properly account for the strong Coulomb repulsion that dictates the material's insulating behavior. rsc.orgchemistryjournals.net Self-consistent unrestricted Hartree-Fock calculations have been used as a starting point for more advanced methods, but on their own, they are insufficient for describing the complex physics of NiO. nationalmaglab.org The limitations of HF theory underscore the critical importance of electron correlation effects in this system. rsc.orgaip.org

Coupled Cluster (CC) theory, particularly with single and double excitations (CCSD), offers a more rigorous, wave-function-based approach to the electronic structure of strongly correlated materials. Unlike DFT and HF, CC methods systematically include electron correlation. Recent applications of periodic EOM-CCSD (Equation-of-Motion CCSD) have provided high-level insights into the ground and excited states of bulk NiO.

Key findings from CCSD studies on NiO include:

Starting from a Hartree-Fock reference, CCSD calculations on a 16-unit supercell of NiO predicted a fundamental bandgap of 4.83 eV. This value is slightly overestimated compared to experimental results, and finite-size scaling suggests the overestimation might be more significant in the thermodynamic limit.

Analysis of the correlated electronic bands from CCSD calculations places NiO in an intermediate Mott/charge-transfer insulator regime. When considering only the fundamental gap, NiO appears as a charge-transfer insulator.

The character of the electronic states reveals that the lowest quasiparticle excitations primarily involve metal 3d and O 2p states across most of the Brillouin zone.

These studies demonstrate the potential of coupled cluster theory to provide a high-level, many-body description of correlated solids, though the computational cost remains a significant challenge.

For diatomic Nickel(II) oxide, multireference methods are essential for an accurate description due to the complex interplay of nearly degenerate electronic states. The Complete Active Space Self-Consistent Field (CASSCF) and Internally Contracted Multireference Configuration Interaction with Davidson correction (icMRCI+Q) methods have been applied to investigate its electronic structure.

Research on diatomic NiO has revealed:

CASSCF calculations predicted a quintet (⁵Σ⁻) ground state at the equilibrium bond distance. However, these calculations also showed a state crossing at 1.65 Å, where a triplet (³Σ⁻) state becomes lower in energy. These states originate from different electronic configurations of the Nickel atom (3d⁸4s² and 3d⁹4s¹).

The more advanced icMRCI+Q method, which includes a higher level of electron correlation, predicts a triplet (³Σ⁻) ground state without any state crossing. This state exhibits significant ionic character.

The vibrational frequency calculated at the icMRCI+Q level (835.0 cm⁻¹) is in excellent agreement with experimental values, whereas CCSD(T) calculations deviate more significantly, which is consistent with the strong multireference character of NiO.

These findings highlight the necessity of multireference approaches for accurately capturing the electronic properties of even the simplest molecular form of Nickel(II) oxide.

Cellular Ligand-Field (CLF) theory provides a framework for analyzing the electronic structure and properties of transition metal compounds by focusing on the interactions between the metal ion and its immediate ligand environment. This approach has been applied in conjunction with Local Density-Functional (LDF) calculations to study the spectra and magnetic properties of nickel oxides.

The CLF analysis of NiO provides a description of the bonding that is consistent with LDF calculations. Key insights from this approach include:

The oxide ions (O²⁻) act as effective sigma (σ) and pi (π) donors.

A crucial element in understanding the electronic structure is the interaction between the nickel dσ orbital and an antibonding σ orbital that has predominantly nickel s-orbital character.

The CLF model helps to parameterize the ligand-field, providing a bridge between theoretical calculations and experimental spectroscopic data.

Strong Electron Correlation and Mott Insulator Physics

The defining characteristic of Nickel(II) oxide's electronic structure is the presence of strong electron correlation. chemistryjournals.net This term refers to the behavior of electrons in solids where their interactions are too strong to be described by simple one-electron theories that treat each electron as moving in an average field of the others. rsc.orgchemistryjournals.net In NiO, the nickel atom has a partially filled 3d-band (with 8 out of 10 possible 3d-electrons), which according to conventional band theory, should result in metallic conductivity. rsc.orgchemistryjournals.net

However, the strong Coulomb repulsion (U) between electrons located on the same Ni atom is substantial. nih.govresearchgate.net This repulsion makes it energetically unfavorable for electrons to move from one Ni site to another, effectively localizing the d-electrons and opening up a bandgap. This phenomenon is the hallmark of a Mott insulator . nih.gov The insulating state in NiO arises not from a filled electronic band, but from electron-electron interactions preventing charge transport.

The nature of the bandgap in NiO is further classified as being of the charge-transfer type. In this picture, the gap is formed between the occupied oxygen 2p bands and the unoccupied nickel 3d upper Hubbard band. This is distinct from a pure Mott-Hubbard insulator where the gap would be between the lower and upper Hubbard bands of the metal d-orbitals. Theoretical studies using methods like DFT+DMFT (Dynamical Mean-Field Theory) and CCSD confirm that NiO lies in an intermediate regime but with significant charge-transfer character. The physics of Mott insulators and strong correlation in NiO makes it a crucial testbed for developing and validating advanced theoretical models in condensed matter physics.

NiO as a Prototypical Mott Insulator

Conventional band theory fails to accurately describe the electronic properties of materials with strong electron-electron interactions, such as Nickel(II) oxide. wikipedia.org Based on band theory, materials with partially filled electron shells should behave as metals. binghamton.edu NiO, with its partially filled 3d-band, would be expected to be a conductor. wikipedia.org However, it is a wide-bandgap insulator, a phenomenon explained by the concept of a Mott insulator. wikipedia.orgwikipedia.org

The insulating nature of NiO arises from strong Coulomb repulsion between the d-electrons. wikipedia.org This repulsion is significant enough to create an energy gap, preventing the flow of electrons. wikipedia.org The transition from a metallic to an insulating state driven by these strong electron interactions is known as a Mott transition. wikipedia.org

The Hubbard model is a simple theoretical framework that captures the essence of the Mott transition. wikipedia.org It considers the on-site Coulomb repulsion (U) and the electron hopping between adjacent sites. binghamton.edu In NiO, the large value of U dominates, leading to the localization of electrons and the opening of a band gap. binghamton.edu

While NiO is a classic example of a Mott insulator, it also exhibits characteristics of a charge-transfer insulator. wikipedia.orgaps.org In a pure Mott-Hubbard insulator, the band gap is between the upper and lower Hubbard bands, which are derived from the metal d-states. wikipedia.org In a charge-transfer insulator, the band gap is formed between the anion p-band and the upper Hubbard band. wikipedia.org The electronic structure of NiO is considered to be a mixture of both Mott-Hubbard and charge-transfer character. nist.govaps.org

Band Gap Analysis and Character of Quasiparticle Excitations

The band gap of NiO has been a topic of considerable investigation, with experimental values varying depending on the measurement technique. Photoemission and inverse photoemission spectroscopy measurements indicate a band gap of approximately 4.0 to 4.3 eV. researchgate.netresearchgate.net However, optical absorption measurements show an onset of absorption at a lower energy of around 3.1 eV. researchgate.netresearchgate.net

Theoretical calculations have sought to explain this discrepancy. First-principles studies using the GW approximation have been able to reconcile these different experimental values. researchgate.net These calculations reveal a feature in the band structure that can account for both the optical absorption edge and the larger transport gap. researchgate.net The lower energy feature is attributed to excitations from the valence Ni-3d states to the Ni-4s character of the conduction band minima. researchgate.net

The character of the band edges is crucial for understanding the electronic properties. Theoretical studies agree that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band has a significant Ni 3d character. researchgate.netacs.org Some studies also indicate the presence of Ni 4s states at the conduction band minimum. researchgate.netacs.org

The nature of quasiparticle excitations in NiO is complex. The strong correlation effects lead to the formation of satellite structures in photoemission spectra, which cannot be explained by simple one-electron theories. tandfonline.com The electronic structure is a blend of itinerant, band-like features and localized, atomic-like excitations. tandfonline.com

| Property | Experimental Value | Theoretical Prediction | Notes |

| Band Gap (Transport) | 4.0 - 4.3 eV researchgate.netresearchgate.net | ~4.83 eV (CCSD) aps.org, 4.26 eV (HSE) researchgate.net | Measured by photoemission/inverse photoemission. |

| Band Gap (Optical) | ~3.1 eV researchgate.net | 3.8 eV (ACBN0) researchgate.net | Corresponds to the onset of optical absorption. |

| Valence Band Edge | - | Primarily O 2p character researchgate.netacs.org | - |

| Conduction Band Edge | - | Primarily Ni 3d character researchgate.netacs.org | With some Ni 4s contribution. researchgate.netacs.org |

Table created based on data from multiple sources.

Correlation Effects on 3d-band Structure

The electronic structure of NiO is profoundly influenced by strong electron-electron correlations within the partially filled Ni 3d shell. wikipedia.orgtandfonline.com These correlation effects are not adequately described by standard one-electron theories like the local-density approximation (LDA) or Hartree-Fock theory, which incorrectly predict NiO to be a metal. wikipedia.orgresearchgate.net

The strong on-site Coulomb repulsion, often denoted by the Hubbard U parameter, splits the Ni 3d band into two sub-bands: a completely filled lower Hubbard band and an empty upper Hubbard band. mpg.de This splitting is a hallmark of a Mott-Hubbard insulator. mpg.de The electronic structure of NiO is a complex interplay of these correlation effects and band-like features. tandfonline.com

Theoretical approaches that go beyond standard density functional theory (DFT) are necessary to capture these strong correlation effects. Methods like DFT+U, which incorporates a Hubbard U term, and more advanced techniques like Dynamical Mean-Field Theory (DMFT) provide a more accurate description of the electronic properties of NiO. aps.orgresearchgate.net DFT+DMFT calculations have been used to study the electronic structure and magnetic properties of NiO surfaces, revealing the importance of considering both charge redistribution and electron-lattice coupling. aps.org

The top of the valence band in NiO has a mixed character, with contributions from both Ni eg and O 2p orbitals. aps.org The interaction between these orbitals can lead to the formation of a Zhang-Rice bound state. aps.org This further highlights the complex nature of the electronic structure, which is a mixture of Mott-Hubbard and charge-transfer characteristics. aps.org

Theoretical Studies on Bonding Characteristics

Ni-O Bond Nature and Vibrational Frequencies

The nature of the nickel-oxygen bond in NiO has been investigated through various theoretical methods. The bond exhibits significant ionic character, with the 2pz orbital of oxygen bonding with the 4s/3dz² orbitals of nickel to form a σ bond. rsc.orgrsc.org Theoretical calculations, such as those using the internally contracted multireference configuration interaction with Davidson correction (icMRCI+Q), have been successful in predicting the vibrational frequency of the NiO molecule. rsc.orgrsc.org

The calculated vibrational frequency at the icMRCI+Q level is approximately 835.0 cm⁻¹, which is in excellent agreement with experimental values. rsc.orgrsc.org Other computational methods, like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), predict a higher vibrational frequency, which is attributed to the significant multireference character of the NiO molecule. rsc.org

Density Functional Theory (DFT) has also been employed to study the vibrational properties of NiO. The accuracy of the predicted vibrational frequency is highly dependent on the choice of the functional. rsc.orgrsc.org Functionals such as ωB97XD, CAM-B3LYP, and τ-HCTH have shown good agreement with experimental data, predicting frequencies of 831.8 cm⁻¹, 838.3 cm⁻¹, and 837.4 cm⁻¹, respectively. rsc.orgrsc.org In experimental studies, absorption bands in the range of 500-820 cm⁻¹ have been attributed to the stretching vibrations of the Ni-O bond. researchgate.net

| Computational Method | Predicted Vibrational Frequency (cm⁻¹) |

| icMRCI+Q | 835.0 rsc.orgrsc.org |

| CCSD(T) | 888.80 rsc.org |

| ωB97XD | 831.8 rsc.orgrsc.org |

| CAM-B3LYP | 838.3 rsc.orgrsc.org |

| τ-HCTH | 837.4 rsc.orgrsc.org |

Table created based on data from multiple sources.

Contributions of Nickel d and s Orbitals to Bonding

Theoretical studies have elucidated the roles of both nickel d and s orbitals in the bonding of NiO. The oxide ions act as effective σ and π donors. rsc.orgrsc.org The interaction between the dσ orbital and the antibonding σ orbital, which has a predominant nickel s-orbital character, is a crucial aspect of the electronic structure. rsc.orgrsc.org

Defect Chemistry and Non-Stoichiometry in NiO

Nickel(II) oxide is known to be a metal-deficient p-type semiconductor. nptel.ac.inresearchgate.net This non-stoichiometry is primarily attributed to the presence of nickel vacancies (VNi) rather than oxygen interstitials. researchgate.netnih.govaip.org The formation energy of nickel vacancies is significantly lower than that of other intrinsic defects like oxygen vacancies or nickel and oxygen interstitials. researchgate.netnih.gov

The presence of nickel vacancies leads to the creation of holes in the electronic structure, which are responsible for the p-type conductivity. nptel.ac.in However, at room temperature, the concentration of free holes in pure NiO is relatively low compared to the concentration of nickel vacancies. aip.org This is due to the large ionization energy of the nickel vacancy. aip.org

Influence of Non-Stoichiometry on Electronic Properties

Stoichiometric NiO is an insulator with a very high resistivity, on the order of 10¹³ Ω·cm at room temperature. mdpi.commdpi.com However, NiO is frequently non-stoichiometric, meaning the ratio of nickel to oxygen atoms deviates from the ideal 1:1. wikipedia.org This non-stoichiometry is a critical factor that governs its electronic properties. rsc.org

Typically, non-stoichiometric nickel oxide is nickel-deficient (Ni₁₋ₓO), which occurs under oxygen-rich conditions. mdpi.comaip.org This deviation from stoichiometry transforms the material from an insulator into a p-type semiconductor. mdpi.compreprints.org The change in electronic properties is directly linked to the creation of nickel vacancies. To maintain charge neutrality within the crystal lattice for every Ni²⁺ vacancy created, two Ni²⁺ ions are oxidized to Ni³⁺ ions. rsc.orgresearchgate.net These Ni³⁺ ions, or the "holes" they create in the electronic structure, act as charge carriers, thereby increasing the electrical conductivity of the material. rsc.orgaip.org

The degree of non-stoichiometry, and consequently the electronic properties, can be controlled by preparation conditions, such as the synthesis temperature and oxygen partial pressure during growth. rsc.orgarxiv.org For instance, an increase in the oxygen ratio during sputter deposition leads to a greater nickel deficiency, a higher concentration of Ni³⁺ ions, and thus, enhanced conductivity. aip.org Conversely, nearly perfect stoichiometry results in extremely high resistivity. mdpi.com The color of NiO also reflects its stoichiometry, with stoichiometric crystals being green and non-stoichiometric ones appearing black. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have further elucidated these properties. A computational analysis of non-stoichiometric NiO with varying concentrations of native defects showed a slight increase in the bandgap for both Ni-rich and O-rich conditions compared to stoichiometric NiO. mdpi.com

Table 1: Effect of Stoichiometry on NiO Properties

| Property | Stoichiometric NiO | Non-Stoichiometric (Ni-deficient) NiO |

|---|---|---|

| Conductivity Type | Mott Insulator mdpi.com | p-type Semiconductor mdpi.com |

| Resistivity | ~10¹³ Ω·cm mdpi.com | Decreases with increasing non-stoichiometry mdpi.com |

| Primary Defect | Low defect concentration | Nickel Vacancies (VNi) arxiv.org |

| Charge Carriers | Very few | Holes (associated with Ni³⁺ ions) rsc.org |

| Color | Green wikipedia.org | Black wikipedia.org |

| Bandgap | ~3.6-4.0 eV researchgate.net | Can be slightly altered by defects mdpi.com |

Vacancy Defects and p-type Semiconducting Behavior

The p-type semiconducting nature of non-stoichiometric NiO is fundamentally caused by vacancy defects, specifically nickel vacancies (VNi). aip.orgarxiv.org These vacancies act as acceptor defects. arxiv.org Theoretical calculations have shown that under oxygen-rich growth conditions, the formation energy of nickel vacancies is very low, making them the predominant native defect. aip.orgmdpi.comaip.org In contrast, the formation energy of "hole killer" defects, such as oxygen vacancies, is high under these conditions, which allows the p-type behavior to manifest. aip.orgaip.org

The process can be summarized as follows:

Under an excess oxygen environment, a vacancy is created on a Ni²⁺ lattice site.

These Ni³⁺ sites create holes in the valence band, which can move through the lattice via a hopping mechanism, giving rise to p-type conductivity. researchgate.net

The concentration of these nickel vacancies directly dictates the hole concentration and, therefore, the electrical conductivity. rsc.orgaip.org Experimental studies have confirmed that an increase in oxygen partial pressure during film deposition leads to a higher concentration of nickel vacancies and a corresponding increase in conductivity. aip.org Hall effect measurements on oxygen-rich NiO films confirm p-type conductivity, while stoichiometric or oxygen-deficient films have resistivities too high to be easily measured. aip.org

While nickel vacancies are the primary source of p-type behavior, their ionization energy is relatively large, meaning that at room temperature, the concentration of free holes is significantly lower than the total concentration of nickel vacancies. aip.orgresearchgate.net The introduction of extrinsic dopants, such as Lithium (Li), can create more shallow acceptor levels and further increase the free-hole concentration. mdpi.comaip.org

Table 2: Defect Formation Energies and Properties in NiO

| Defect Type | Condition | Formation Energy | Role in Conductivity |

|---|---|---|---|

| Nickel Vacancy (VNi) | O-rich | Low aip.orgaip.org | Primary acceptor, creates holes (Ni³⁺), leads to p-type behavior. arxiv.orgresearchgate.net |

| Oxygen Vacancy (VO) | O-rich | High aip.orgaip.org | "Hole killer", suppresses p-type conductivity. aip.org |

| Nickel Vacancy (VNi) | Ni-rich (O-poor) | Higher than in O-rich conditions mdpi.com | Less dominant, leading to higher resistivity. mdpi.com |

| Oxygen Vacancy (VO) | Ni-rich (O-poor) | Lower than in O-rich conditions aip.org | Becomes more dominant. aip.org |

Structural and Morphological Research of Nickel Ii Oxide Materials

Crystalline Structure Characterization

Nickel(II) oxide (NiO) is a material of significant interest due to its diverse crystalline structures, which fundamentally influence its physical and chemical properties. Research into its structural characterization reveals a material that can adopt several crystalline forms, with the most common being the cubic rock-salt structure. However, hexagonal phases and transformations between these structures are also subjects of intensive study. The precise arrangement of atoms within the crystal lattice, the degree of crystallinity, and the size of the lattice parameters are crucial determinants of its performance in various applications. Furthermore, NiO can be synthesized in both polycrystalline and single-crystalline forms, each possessing distinct characteristics.

NaCl-type Cubic Structure

The most stable and commonly encountered crystalline form of Nickel(II) oxide is the cubic structure, which is isostructural with sodium chloride (NaCl). wikipedia.org This structure is often referred to as the rock-salt or halite structure. materialsproject.orgosti.gov It belongs to the cubic crystal system with the Fm-3m space group (No. 225). materialsproject.orgosti.gov In this arrangement, each Ni²⁺ ion is octahedrally coordinated to six O²⁻ ions, and conversely, each O²⁻ ion is surrounded by six Ni²⁺ ions in an octahedral geometry. materialsproject.org The resulting structure is a three-dimensional network of corner and edge-sharing NiO₆ and ONi₆ octahedra. materialsproject.orgosti.gov

The Ni-O bond lengths in the cubic structure are consistently reported to be around 2.09 to 2.10 Å. materialsproject.orgosti.gov The conceptually simple rock-salt structure is a fundamental characteristic of NiO, but the material is often non-stoichiometric, meaning the Ni:O ratio can deviate from the ideal 1:1. wikipedia.org This non-stoichiometry can influence the material's color, with stoichiometrically correct NiO appearing green and non-stoichiometric NiO appearing black. wikipedia.org

| Property | Description | Reference |

|---|---|---|

| Crystal System | Cubic | materialsproject.orgchemicalbook.comchemicalbook.com |

| Space Group | Fm-3m | materialsproject.orgosti.govchemicalbook.com |

| Common Name | Rock-salt, Halite | materialsproject.orgosti.govtarget-materials.com |

| Coordination | Octahedral (Ni²⁺ and O²⁻) | materialsproject.org |

| Ni-O Bond Length | ~2.09 - 2.10 Å | materialsproject.orgosti.gov |

Hexagonal Structures and Phase Transformations

While the cubic phase is most common, Nickel(II) oxide can also exist in or be transformed into hexagonal structures. ijnnonline.netresearchgate.net The formation of hexagonal NiO is often achieved through specific synthesis routes, such as the thermal decomposition of nickel hydroxide (B78521) (Ni(OH)₂) precursors that themselves possess a hexagonal sheet-like morphology. cambridge.org For instance, β-Ni(OH)₂, which has a hexagonal brucite-type structure, can be decomposed to form NiO with a similar hexagonal sheet-like morphology. cambridge.org

Phase transformations between different crystalline forms are a key area of research. For example, the transformation of hexagonal nickel hydroxychloride (NiOHCl) to octahedral NiO with a (111) facet has been observed upon calcination. rsc.org This transformation can be controlled by the calcination temperature, with full phase transformation occurring at around 400 °C. rsc.org Similarly, studies have shown that at room temperature, NiO can have two modifications: a rhombohedral form (a slight deformation of the NaCl-type structure) and a cubic NaCl-type form. core.ac.uk The transformation between these can be influenced by factors such as oxygen concentration. core.ac.uk Furthermore, at temperatures above 247°C, cubic bunsenite (a mineral form of NiO) becomes the stable phase over the rhombohedral form. researchgate.net The synthesis method and conditions, such as the use of specific surfactants or the water content in a solvothermal system, play a crucial role in determining whether a cubic or hexagonal phase is formed. cambridge.orgrroij.com

Crystallinity and Lattice Parameters

The crystallinity and lattice parameters of Nickel(II) oxide are critical properties that are influenced by synthesis conditions. The lattice parameter for the cubic phase of NiO is consistently reported to be approximately 0.418 nm (or 4.18 Å). chemicalbook.comtarget-materials.comaip.orgchegg.com However, slight variations can occur. For instance, the lattice constant can be affected by the annealing temperature, with studies showing a decrease from around 0.417 nm to 0.416 nm as the annealing temperature increases. mdpi.com This change is attributed to a reduction in crystal defects at higher temperatures. mdpi.com Doping can also influence lattice parameters. iucr.org

For hexagonal NiO structures, the lattice parameters are different. For example, NiO nanoparticles synthesized by annealing at 600℃ have been reported to have a hexagonal structure with lattice parameters of a=b= 2.95 Å and c=7.23 Å. ijnnonline.net The degree of crystallinity, often assessed by the sharpness of X-ray diffraction (XRD) peaks, generally increases with higher annealing temperatures. ijnnonline.net The Scherrer equation is commonly used to estimate the crystallite size from the broadening of XRD peaks. lew.romeral.edu.mm

| Crystal Structure | Lattice Parameter 'a' (nm) | Lattice Parameter 'c' (nm) | Reference |

|---|---|---|---|

| Cubic (Fm-3m) | ~0.416 - 0.418 | N/A | chemicalbook.comtarget-materials.comaip.orgmdpi.com |

| Hexagonal | ~0.295 | ~0.723 | ijnnonline.net |

Polycrystalline and Single Crystalline Forms

Nickel(II) oxide can be synthesized in both polycrystalline and single-crystalline forms. Polycrystalline materials are composed of many small crystallites, or grains, with varying crystallographic orientations. In contrast, single-crystal materials consist of a continuous and unbroken crystal lattice. The synthesis method plays a crucial role in determining which form is produced. oup.com High-temperature solid-state reactions and spray pyrolysis are common methods for producing polycrystalline NiO films. mdpi.comarxiv.org

Single-crystal NiO can be grown using techniques like the optical floating zone method. mdpi.com The distinction between these forms is critical for many applications. For instance, in battery technology, single-crystal nickel-rich cathode materials are often considered superior to their polycrystalline counterparts because they are less prone to microcracking during cycling. tycorun.comfrontiersin.orgconfex.com The absence of grain boundaries in single crystals can limit unwanted side reactions with electrolytes. confex.com However, polycrystalline materials may offer advantages in terms of faster ion diffusion due to their larger surface area and shorter diffusion paths within the smaller grains. tycorun.com The synthesis of both forms often involves a precursor, such as nickel hydroxide, which is then calcined to form the oxide. oup.comosti.gov

Nanoscale Morphologies and Their Control

The properties of Nickel(II) oxide can be further tailored by controlling its morphology at the nanoscale. The ability to synthesize NiO with specific shapes and sizes, such as nanoparticles, is a key area of research with implications for catalysis, energy storage, and electronics.

Nanoparticles (Spherical, Irregular)

Nickel(II) oxide nanoparticles can be synthesized with various morphologies, with spherical and irregular shapes being common. The synthesis method is a primary factor in determining the resulting particle shape. For example, spherical NiO nanoparticles have been successfully synthesized using a microemulsion technique with rhamnolipid biosurfactants. researchgate.net In this method, nickel hydroxide particles are first formed and then calcined to produce spherical NiO nanoparticles. researchgate.net The size of these spherical nanoparticles can be controlled by adjusting the pH of the solution. researchgate.net Other methods for producing spherical nanoparticles include the thermal decomposition of nickel precursors and plant-extract-mediated green synthesis. ijnnonline.netdovepress.com